molecular formula C16H30O2 B161294 Ambroxdiol CAS No. 38419-75-9

Ambroxdiol

Katalognummer B161294
CAS-Nummer: 38419-75-9
Molekulargewicht: 254.41 g/mol
InChI-Schlüssel: AIALTZSQORJYNJ-LQKXBSAESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ambroxdiol, also known as Ambroxol, is a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus . It is the active ingredient of Mucosolvan, Lasolvan, or Mucoangin . It works to thin down and break up phlegm (sputum) and is used to clear congestion in the treatment of respiratory diseases which have thick phlegm or too much phlegm .


Synthesis Analysis

Ambroxol can be synthesized through a series of reactions. For instance, two new salts containing ambroxol were obtained by the reaction of AX and two organic aromatic acids . Another method involves three unit reactions: reduction, bromination, and reductive amination .


Molecular Structure Analysis

Polymorphic crystals of ambroxol, forms I and II, and form A ambroxol hydrochloride crystals were characterized with bromine K-edge X-ray absorption near-edge structure (XANES) spectroscopy and single-crystal X-ray structure analysis .


Chemical Reactions Analysis

Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase .


Physical And Chemical Properties Analysis

Ambroxol is a heat-stable and humidity-sensitive drug. For its successful formulation, special attention should be addressed to excipients since it was found that polyvinyl pyrrolidone and Mg stearate affect the thermal stability of Ambroxol .

Wissenschaftliche Forschungsanwendungen

1. Respiratory Applications

  • Ambroxol is a mucolytic agent widely used in Europe for treating chronic bronchitis. However, a controlled trial found no advantage to taking ambroxol compared to a placebo (Guyatt et al., 1987).
  • It has been established in the treatment of acute and chronic respiratory diseases for decades. Recent reassessments have shown that ambroxol has various mechanisms of action and is beneficial for special patient populations, including as an adjuvant in anti-infective therapy and in treating lung-related issues in infants and severely ill adults (Plomer & Zeeuw, 2017).
  • Ambroxol has anti-inflammatory effects in respiratory diseases, including inhibiting pro-inflammatory cytokines and chemotaxis of inflammatory cells, suggesting potential benefits in chronic bronchitis and other respiratory conditions (Beeh et al., 2008).

2. Neurological and Pain Management

  • Ambroxol has been found to affect neuronal voltage-gated Na+ and Ca2+ channels and reduce chronic inflammatory and neuropathic pain in rodents. However, it does not significantly impact the central nervous system at clinically relevant concentrations (Weiser, 2008).
  • In Parkinson's disease, ambroxol crosses the blood-brain barrier, increases β-glucocerebrosidase enzyme protein levels, and affects cerebrospinal fluid α-synuclein levels, suggesting its potential as a neuroprotective compound (Mullin et al., 2020).

3. Dermatological Applications

  • Ambroxol demonstrated protective effects in psoriasis-like skin inflammation by inhibiting lipopolysaccharide-stimulated nitrite levels, reducing epidermal hyperplasia, and affecting various inflammatory cytokines. It also influenced protein expression related to inflammation and oxidative stress pathways (Sunkari et al., 2019).

Zukünftige Richtungen

Ambroxol has been widely used in the treatment of upper respiratory and bronchopulmonary diseases. Its applications are found in the treatment of the upper respiratory tract and bronchopulmonary diseases . Future research could focus on developing more efficient, accessible, and cheaper drugs, and more specific API properties are desired .

Eigenschaften

IUPAC Name

(1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIALTZSQORJYNJ-LQKXBSAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCO)(C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ambroxdiol

CAS RN

10207-83-7, 38419-75-9
Record name Sclareol glycol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010207837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sclareol glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038419759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCLAREOL GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9X049Z30I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SCLAREOL GLYCOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R22IXW7BW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Isomerization and subsequent lithium alanate reduction of sclareolide by the method of G. Ohloff, Helv. Chim Acta, 68 (1985), 2022-29, was used to obtain a diastereoisomeric decahydro-2-hydroxy-2,5,5,8a-tetramethyl1-naphthaleneethanol (mp. 191° C.). 142 g of this diol were dissolved in 2,110 g of toluene, and the solution was admixed with 120 g (3 mol) of sodium hydroxide in 120 ml of water and then with 48 g (0.15 mol) of tetrabutylammonium bromide. 101 g (0.5 mol) of p-toluenesulfonyl chloride were then added twice in the course of 1 hour, and the reaction mixture was subsequently stirred for 2 hours, and admixed with 500 ml of water and thereafter thoroughly stirred for a further 10-20 minutes. The bottom, aqueous phase was separated off and washed once with 200 ml of water, and thereafter the solvent was distilled off at 300 mbar. Recrystallization of the residue left 121.6 g of isomeric dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan (formula Ib; R1, R2 =CH3), of mp. 60° C. and [a]20D =+7.5°, which corresponds to a yield of 92%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sclareolide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Four flasks, each containing an aqueous solution (100 mL) of 0.1% NH4NO3, 0.1% H2KPO4, 0.05% MgSO4.7H2O, trace minerals, and Vitamin B complex were sterilized at 120° C. for 20 minutes. A 50% aqueous solution of dextrose (5 mL) and Tween-80 (0.1 mL), containing Sclareol (4) (10 mg) was added to each flask. Each flask was inoculated with 5% by volume of three days grown cells CBS 214.83 (ATCC 20624). The cultures were then incubated at 25±1° C. on a rotary shaker (200 rpm) for 3 to 4 days. After the initial incubation period a mixture of Sclareol dissolved in Tween-80 (8.0 g) was added in portions during the next 5 days, afterwhich the incubation was continued for a further 4 days. At the end of the incubation period the contents of the four flasks were combined, extracted with ethyl acetate (3×200 mL) and dried (Na2SO4). Evaporation of the solvent provided a crude extract (4.0 g), which was crystallized from hexane/chloroform to provide decahydro-2-hydroxy-2,5,5,8a-tetramethylnaphthaleneethanol (3) (2.4 g), mp 130.5°-131.5° C., (lit. 132°-133° C.) GLC purity 100%, H-NMR (CDCl3) δ0.79 (6H, 2s), 0.87 (3H, 2), (3H, 2), 0.9-20 (16H, m), 3.41-3.49 (1H, m), 3.72-3.79 (1H, m). IR (CHCl3) νmax, 3580, 3360, 2950, 1460, 1380 cm. MS m/e 236, 221, 117, 137, 109. [α]22D =-16.8° (CHCl3). [Literature 132°-133° C., [α]D22.5 =-17.3° (CHCl3).] [See M. Stoll and M. Hinder Helv. Chim. Acta (1953) 36 1955-2008.]
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Tween-80
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Tween-80
Quantity
8 g
Type
solvent
Reaction Step Three
[Compound]
Name
H2KPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
MgSO4.7H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
NH4NO3
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ambroxdiol
Reactant of Route 2
Ambroxdiol
Reactant of Route 3
Ambroxdiol
Reactant of Route 4
Ambroxdiol
Reactant of Route 5
Ambroxdiol
Reactant of Route 6
Ambroxdiol

Citations

For This Compound
6
Citations
JG Urones, P Basabe, IS Marcos, JL González… - Tetrahedron, 1992 - Elsevier
… of labdanolic acid into oxides 8 and 9, ambroxdiol 13 and 12_rtorambreinolide, 17. … source for products of economical interest like ambroxdiol 13 and 12-nor-ambreinolide 17. …
Number of citations: 37 www.sciencedirect.com
JM Castro, S Salido, J Altarejos, M Nogueras… - Tetrahedron, 2002 - Elsevier
… Later, the 8-acetyl derivative of labdanolic acid was converted into norambreinolide and ambroxdiol (another precursor of Ambrox ® ), through an oxidative decarboxylation reaction …
Number of citations: 59 www.sciencedirect.com
LMT Frija, RFM Frade, CAM Afonso - Chemical reviews, 2011 - ACS Publications
Small molecule natural products continue to provide an incomparable source of inspiration for advances in organic chemistry and disease treatment. 1Ā6 Labdane-type diterpenes are …
Number of citations: 109 pubs.acs.org
MG Bolster - 2002 - search.proquest.com
… Alkene 150 was also transformed to ambroxdiol 153, according to the sequence of reactions indicated in Scheme 1.8. This diol could be transformed into Ambrox® (103) in the usual …
Number of citations: 2 search.proquest.com
F Perri, L Frattaruolo, I Haworth, M Brindisi… - Heliyon, 2019 - cell.com
Plants of the Asteraceae family have been used in traditional medicine for centuries due to their main antimicrobial and analgesic activities. A liniment from Artemisia californica has …
Number of citations: 22 www.cell.com
P López Rodríguez - 2007 - digibug.ugr.es
A la Dra. Dª María Esther Onorato Gutiérrez por la realización de las experiencias de Resonancia Magnética Nuclear necesarias para la elucidación estructural de los compuestos que …
Number of citations: 0 digibug.ugr.es

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.